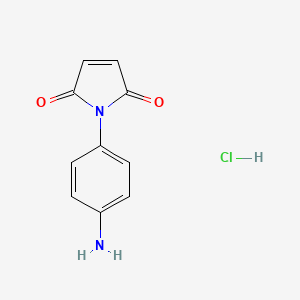

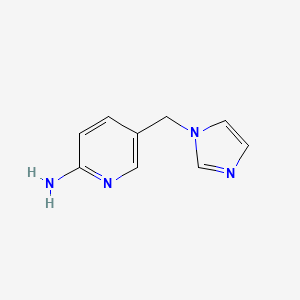

![molecular formula C14H8F3N3O B2405016 2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034239-19-3](/img/structure/B2405016.png)

2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a useful research compound. Its molecular formula is C14H8F3N3O and its molecular weight is 291.233. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Agent Synthesis :

- A study synthesized 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET imaging agent for imaging B-Raf(V600E) in cancers (Wang et al., 2013).

Microwave-assisted Synthesis of Fused Heterocycles :

- Another research explored microwave-assisted synthesis of fused heterocycles, including trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine (Shaaban, 2008).

Acid-catalyzed Reactions of Pyrazolo[1,5‐a]pyridines :

- A study investigated acid-catalyzed reactions of pyrazolo[1,5-a]pyridines, which are structurally related to the compound , to form various pyrazolo[1,5-a]pyridine derivatives (Miki et al., 1988).

Synthesis of Benzamide-Based 5-Aminopyrazoles :

- Research on benzamide-based 5-aminopyrazoles, including their corresponding pyrazolo[1,5-a]pyrimidine derivatives, showed remarkable antiavian influenza virus activity (Hebishy et al., 2020).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives :

- A study developed a regioselective synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, which are important in organic and medicinal chemistry (Moustafa et al., 2022).

Functionalization Reactions of Benzamide Compounds :

- A study focused on the functionalization reactions of benzamide compounds, which are structurally similar to the compound (Yıldırım et al., 2005).

C-H Bond Amination Mediated by Cupric Acetate :

- Research discovered a new method for C-H bond amination in benzamide derivatives using cupric acetate, highlighting the versatility of benzamide compounds in chemical reactions (Zhao et al., 2017).

Luminescence Properties in Organic Material Applications :

- A study prepared benzamides with pyridine, pyrazine, and other moieties, converting them into difluoroboronated complexes for potential use in organic material applications due to their luminescence properties (Yamaji et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .

Mode of Action

It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ of 19a–l .

Biochemical Pathways

It’s known that pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Pharmacokinetics

It’s known that compounds with similar structures have tunable photophysical properties .

Result of Action

It’s known that compounds with similar structures have significant photophysical properties .

Action Environment

It’s known that compounds with similar structures have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .

Properties

IUPAC Name |

2,3,4-trifluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O/c15-11-2-1-10(12(16)13(11)17)14(21)19-8-4-6-20-9(7-8)3-5-18-20/h1-7H,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFIGIMRSNGCDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NC2=CC3=CC=NN3C=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2404939.png)

![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2404941.png)

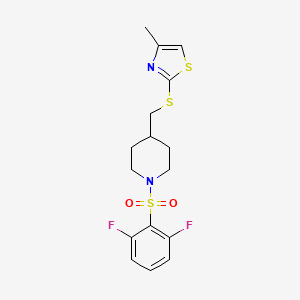

![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2404945.png)

![N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2404946.png)

![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)

![1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole](/img/structure/B2404951.png)

![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)

![1-[(2-Fluoroethyl)sulfanyl]propan-2-one](/img/structure/B2404955.png)